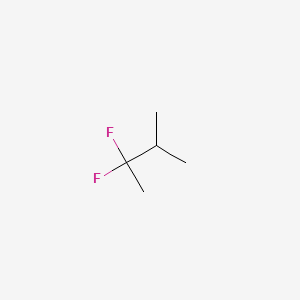

Butane, 2,2-difluoro-3-methyl-

Description

Structure

3D Structure

Properties

CAS No. |

51891-58-8 |

|---|---|

Molecular Formula |

C5H10F2 |

Molecular Weight |

108.13 g/mol |

IUPAC Name |

2,2-difluoro-3-methylbutane |

InChI |

InChI=1S/C5H10F2/c1-4(2)5(3,6)7/h4H,1-3H3 |

InChI Key |

WTFQLRFJNHTEIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(F)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,2 Difluoro 3 Methylbutane

Fundamental Principles of C-F Bond Formation Mechanisms in Branched Alkanes

The formation of a carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, is a thermodynamically favorable process but often faces high kinetic barriers. acs.orgwikipedia.org Several mechanistic pathways can be employed for the fluorination of branched alkanes, each with distinct characteristics. The primary mechanisms include nucleophilic substitution, electrophilic fluorination, and radical reactions.

Nucleophilic Fluorination: This common strategy involves the displacement of a leaving group by a fluoride (B91410) anion. harvard.edu In the context of branched alkanes, which would involve secondary or tertiary carbons, the SN2 pathway is sterically hindered, and the SN1 pathway can be complicated by competing elimination reactions and carbocation rearrangements. harvard.edu The choice of fluoride source is critical; alkali metal fluorides like KF and CsF, or ammonium (B1175870) fluorides like TBAF, are frequently used, but their reactivity is highly dependent on solubility and solvation. harvard.edu Protic solvents can decrease fluoride's nucleophilicity through hydrogen bonding. harvard.edu

Electrophilic Fluorination: This "umpolung" approach utilizes reagents where fluorine acts as an electrophile. Reagents like N-fluoropyridinium salts can fluorinate electron-rich centers. harvard.edu For alkanes, direct electrophilic fluorination is challenging. However, theoretical studies on isobutane (B21531), a structural analog of the precursor to 2,2-difluoro-3-methylbutane, suggest a plausible electrophilic pathway with molecular fluorine (F₂). This proceeds via a two-step process involving hydride abstraction to form an intermediate, which then rearranges to the final product.

Radical Fluorination: Free radical pathways provide a viable method for C-H fluorination in alkanes. These reactions are typically initiated by photolysis, thermolysis, or a radical initiator. A radical chain mechanism has been identified in the reaction of monofluorinated aliphatic hydrocarbons with certain zirconium complexes. nih.gov Another approach involves the merger of silyl (B83357) radical-mediated halogen-atom abstraction with photosensitization to convert alkyl bromides (including tertiary ones) to alkyl fluorides. This strategy can tolerate a range of functional groups, offering a complementary method to traditional fluorination technologies.

The reactivity of C-F bonds in branched alkanes generally decreases in the order of primary > secondary > tertiary. nih.gov This trend highlights the steric and electronic factors governing these transformations.

| Bond (X) | Bond Dissociation Energy (kcal/mol) |

|---|---|

| F | 115 |

| H | 104.9 |

| Cl | 83.7 |

| Br | 72.1 |

| I | 57.6 |

Stereochemical Control and Diastereoselectivity in Difluorination Reactions

Achieving stereochemical control during the introduction of two fluorine atoms is a significant synthetic challenge, particularly for acyclic systems like 2,2-difluoro-3-methylbutane's precursors. The synthesis of gem-difluoro compounds like 2,2-difluoro-3-methylbutane typically involves the fluorination of a ketone or the difluorination of an alkyne or alkene. When difluorinating an alkene, vicinal (1,2-) difluorination can occur, and controlling the relative stereochemistry (syn vs. anti) is paramount.

Catalytic methods have been developed for the diastereoselective 1,2-difluorination of alkenes. nih.gov In these reactions, the diastereoselectivity is highly dependent on the substrate's structure. For instance, alkenes that lack nearby Lewis basic groups often yield syn-difluorination products. Conversely, the presence of neighboring Lewis basic functional groups can lead to anti-products through anchimeric assistance (neighboring group participation). nih.gov This involves the neighboring group stabilizing a key intermediate, thereby directing the fluoride's trajectory.

The stereochemical outcome can be influenced by the reaction mechanism. Processes that proceed through open β-fluorocarbenium ion intermediates can make stereocontrol difficult to achieve. nih.gov However, strategies that involve more concerted pathways or bridged intermediates, such as those involving aryliodonium(III) species in certain catalytic cycles, can lead to high levels of diastereoselectivity. nih.gov The ability to control the stereochemistry of sp³-hybridized carbon centers is a foundational aspect of creating chiral molecules. nih.govresearchgate.net While sp³-carbon centers are generally configurationally fixed, advanced methods are exploring dynamic stereochemical control, where configurations can be influenced by external reagents or catalysts. nih.govresearchgate.net

Examination of Reaction Intermediates in 2,2-Difluoro-3-methylbutane Synthesis

The synthesis of a gem-difluoro compound like 2,2-difluoro-3-methylbutane can be envisioned from several precursors, such as 3-methylbutan-2-one, or an unsaturated substrate like 3-methylbut-1-yne. The intermediates involved are dictated by the chosen synthetic route and mechanism.

If the synthesis proceeds from an alkyne (e.g., 3-methylbut-1-yne), the reaction with an HF source likely involves a vinylic carbocation intermediate . beilstein-journals.org The initial protonation of the triple bond generates this high-energy species, which is then attacked by a fluoride ion to give a vinyl fluoride. A second hydrofluorination step, again proceeding through a carbocation (now alpha to the first fluorine atom), would yield the final gem-difluoro product. beilstein-journals.org

Alternatively, if a transition metal-catalyzed pathway is employed, for instance, starting from a gem-difluoroalkene precursor, a β-fluoroalkylmetal intermediate can be formed. nih.gov This species is often prone to β-fluoride elimination, a key step in many reactions that functionalize fluoroalkenes. nih.govnih.gov In palladium-catalyzed C-H functionalization reactions, a β-fluoride elimination step is crucial for generating the desired gem-difluoro olefin products. nih.gov

In radical-based fluorinations of a corresponding branched alkane, the key intermediates would be alkyl radicals . For the synthesis of 2,2-difluoro-3-methylbutane, this would specifically be the 3-methylbutan-2-yl radical . This open-shell species would then react with a fluorine atom source to form the C-F bond. researchgate.net

Electrophilic fluorination of the corresponding alkane (3-methylbutane) with F₂ is theorized to proceed through a highly ionic intermediate of the type R⁺ᵟ···HF···F⁻ᵟ . This species results from hydride abstraction from the tertiary carbon, followed by a rearrangement to yield the fluorinated product.

Theoretical Insights into Reactive Pathways and Transition States

Computational chemistry provides powerful insights into the energetics and geometries of reaction pathways, including the elusive transition states. youtube.com Theoretical studies on the fluorination of isobutane with molecular fluorine (F₂) serve as an excellent model for understanding the direct fluorination of 3-methylbutane, the parent alkane of the target compound.

Sophisticated Spectroscopic Characterization and Analytical Techniques for 2,2 Difluoro 3 Methylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of fluorinated organic compounds. A complete analysis of 2,2-difluoro-3-methylbutane would involve a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Assignments

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the different proton environments in the molecule: the methyl protons of the ethyl group, the methylene protons of the ethyl group, and the methyl protons of the isopropyl group. The chemical shifts of these protons would be influenced by the electronegative fluorine atoms, and the multiplicity of the signals would be determined by spin-spin coupling with neighboring protons and fluorine atoms.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal, and the chemical shifts would be significantly affected by the attached fluorine atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable and would provide valuable structural information.

Hypothetical ¹H NMR Data for 2,2-Difluoro-3-methylbutane

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.0 | Triplet of triplets | J(H,H), J(H,F) |

| CH₂ | ~1.8 | Quartet of triplets | J(H,H), J(H,F) |

| CH(CH₃)₂ | ~1.1 | Doublet | J(H,H) |

Hypothetical ¹³C NMR Data for 2,2-Difluoro-3-methylbutane

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C-1 | ~10 | Quartet | |

| C-2 | ~120 | Triplet | ¹J(C,F) |

| C-3 | ~40 | Doublet | ²J(C,F) |

¹⁹F NMR Chemical Shifts and Coupling Constants in Difluoroalkanes

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. For 2,2-difluoro-3-methylbutane, a single signal would be expected for the two equivalent fluorine atoms. The chemical shift of this signal would be characteristic of a gem-difluoroalkane. This signal would be split by coupling to the neighboring protons on C-1 and C-3, resulting in a complex multiplet.

Multi-dimensional NMR Techniques for Complex Difluoroalkane Structures

To definitively assign all proton and carbon signals and to understand the through-bond and through-space correlations, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would be crucial to trace the connectivity within the molecule and confirm the structural assignments made from 1D NMR spectra.

Application of NMR in Conformational Analysis of 2,2-Difluoro-3-methylbutane

The rotational freedom around the C2-C3 bond in 2,2-difluoro-3-methylbutane would lead to different staggered conformations (rotamers). The relative populations of these conformers could be investigated using temperature-dependent NMR studies. By analyzing the changes in chemical shifts and coupling constants with temperature, it would be possible to determine the preferred conformation and the energetic barriers to rotation.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a powerful technique for separating volatile compounds and determining their molecular weight and fragmentation patterns. In a GC-MS analysis of 2,2-difluoro-3-methylbutane, the gas chromatogram would ideally show a single peak, indicating the purity of the compound. The mass spectrum associated with this peak would provide the molecular ion (M⁺) peak, confirming the molecular weight.

The fragmentation pattern would be expected to show characteristic losses of small neutral molecules or radicals. For branched alkanes, fragmentation is often favored at the branch point. whitman.edu In the case of 2,2-difluoro-3-methylbutane, cleavage of the C2-C3 bond could lead to the formation of stable carbocations. The presence of fluorine atoms would also influence the fragmentation pathways, with potential loss of HF or fluorine radicals.

Hypothetical Mass Spectrometry Fragmentation for 2,2-Difluoro-3-methylbutane

| m/z | Possible Fragment |

|---|---|

| 124 | [M]⁺ |

| 109 | [M - CH₃]⁺ |

| 95 | [M - C₂H₅]⁺ |

| 81 | [M - C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a precise measurement of an ion's mass-to-charge ratio (m/z) with exceptional accuracy. reading.ac.uk Unlike low-resolution mass spectrometry which measures nominal mass (an integer value), HRMS can determine the accurate mass to several decimal places. algimed.com This high degree of accuracy allows for the calculation of the elemental composition of a molecule and its fragments, as atoms have specific mass defects (the difference between the nominal mass and the monoisotopic mass). algimed.com

For 2,2-difluoro-3-methylbutane (C₅H₁₀F₂), HRMS can confirm the molecular formula by matching the experimentally measured mass of the molecular ion ([M]⁺˙) to its calculated exact mass. algimed.comnih.gov The technique is capable of resolving compounds with the same nominal mass and helps in elucidating fragmentation pathways. algimed.comnih.gov In the analysis of fluorinated hydrocarbons, the mass spectra can be complex; however, the high resolving power of HRMS helps to distinguish between closely spaced peaks and identify analytes with high confidence. nih.gov Mass spectra of perfluorinated alkanes often show a very small or absent molecular ion peak, with the CF⁺ ion being the most abundant. nist.gov For partially fluorinated molecules like 2,2-difluoro-3-methylbutane, characteristic fragments involving the loss of hydrogen, methyl groups, or hydrogen fluoride (B91410) (HF) are expected.

| Ion/Fragment Formula | Description | Calculated Exact Mass (Da) |

|---|---|---|

| [C₅H₁₀F₂]⁺˙ | Molecular Ion | 108.07506 |

| [C₄H₇F₂]⁺ | Loss of a methyl group (-CH₃) | 93.05151 |

| [C₅H₉F]⁺˙ | Loss of a fluorine radical (-F) | 89.07124 |

| [C₅H₉F₂]⁺ | Loss of a hydrogen radical (-H) | 107.06728 |

| [C₃H₇]⁺ | Isopropyl cation, loss of -CF₂CH₃ | 43.05478 |

| [CHF₂]⁺ | Difluoromethyl cation | 51.00378 |

Vibrational Spectroscopy

Vibrational spectroscopy explores the interaction of electromagnetic radiation with a molecule, causing transitions between vibrational energy states. These techniques are powerful for identifying functional groups, as different types of chemical bonds vibrate at characteristic frequencies. vscht.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where absorption bands correspond to specific vibrational modes. vscht.cz For 2,2-difluoro-3-methylbutane, the IR spectrum is expected to be dominated by absorptions from C-H and C-F bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2980 - 2870 | Strong |

| C-H Bend (CH₃ and CH) | 1470 - 1365 | Medium |

| C-F Asymmetric Stretch | 1350 - 1120 | Very Strong |

| C-F Symmetric Stretch | 1280 - 1120 | Very Strong |

| C-C Skeletal Vibrations | 1200 - 800 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrations in Fluorinated Systems

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. libretexts.org However, the selection rules are different; Raman activity depends on a change in the polarizability of a bond during vibration, whereas IR activity depends on a change in the dipole moment. libretexts.org This makes Raman spectroscopy highly complementary to IR. Bonds that are symmetric or have low polarity, such as C-C bonds, tend to produce strong Raman signals, while polar bonds like C=O are often stronger in the IR spectrum.

In the analysis of 2,2-difluoro-3-methylbutane, Raman spectroscopy would be particularly useful for observing the carbon skeleton. The C-C stretching and bending vibrations would be clearly visible. nih.gov The C-H stretching and bending modes are also Raman active. nih.gov While C-F bonds are polar, they also exhibit Raman activity. The fundamental frequency associated with the carbon-halogen bond is characteristic and has been observed to decrease with increasing atomic mass of the halogen. aps.org Therefore, a characteristic Raman shift for the C-F bond in 2,2-difluoro-3-methylbutane is expected, providing complementary data to the IR spectrum.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2980 - 2870 | Strong |

| C-H Bend (CH₃ and CH) | 1470 - 1440 | Medium |

| C-C Stretch | 1200 - 800 | Strong |

| C-F Stretch | 800 - 500 | Medium to Weak |

Advanced Techniques for Total Fluorine and Organic Fluorine Quantification

To determine the total fluorine content or specifically the amount of organically bound fluorine, more specialized techniques are required that go beyond structural elucidation.

Combustion Ion Chromatography (CIC) for Comprehensive Fluorine Analysis

Combustion Ion Chromatography (CIC) is a powerful analytical technique used to determine the total amount of specific elements, including halogens and sulfur, in a wide range of sample matrices. measurlabs.com It is particularly valuable for quantifying total organic fluorine (TOF). measurlabs.com The process involves the high-temperature combustion of a sample (typically 900-1100 °C) in an oxygen-rich atmosphere. acs.org During combustion, all organofluorine compounds, including 2,2-difluoro-3-methylbutane, are mineralized to hydrogen fluoride (HF). acs.org

The resulting gaseous HF is then transferred into an aqueous absorption solution. thermofisher.com This solution is subsequently injected into an ion chromatograph (IC), where the fluoride ion (F⁻) is separated from other ions and quantified by a conductivity detector. nih.gov To measure only the organic fluorine, sample pretreatment steps can be employed to remove any inorganic fluoride before combustion. chromatographyonline.comenthalpy.com CIC is a robust, non-selective method for fluorine, making it an excellent tool for screening and quantifying the total fluorine content without needing to identify each individual fluorinated compound. chromatographyonline.com

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Introduction | A precise amount of the solid or liquid sample is introduced into a furnace. | Prepare for decomposition. |

| 2. Combustion/Pyrolysis | The sample is heated to ≥1000 °C in a stream of oxygen and argon. epa.gov | Convert all organofluorine to gaseous hydrogen fluoride (HF). |

| 3. Gas Absorption | The resulting gases are passed through an aqueous absorption solution. | Trap the HF gas by dissolving it to form fluoride ions (F⁻). |

| 4. Ion Chromatography | The absorption solution is injected into an IC system for analysis. | Separate and quantify the concentration of fluoride ions. |

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a sensitive, non-destructive nuclear analytical technique used for quantifying specific light elements, most notably fluorine. researchgate.net The method involves bombarding a sample with a high-energy proton beam from a particle accelerator. serdp-estcp.mil When the protons interact with the nuclei of fluorine-19 (¹⁹F), the most abundant and stable isotope of fluorine, they induce a nuclear reaction, ¹⁹F(p,p′γ)¹⁹F. nih.gov

This reaction excites the ¹⁹F nucleus, which then de-excites almost instantaneously by emitting gamma rays at characteristic energies (specifically 110 and 197 keV). nd.edu A gamma-ray detector measures the energy and intensity of these emitted rays. The intensity is directly proportional to the number of fluorine atoms in the sample, allowing for precise quantification of the total fluorine content. researchgate.net PIGE is a high-throughput screening method that does not distinguish between organic and inorganic fluorine unless coupled with sample preparation techniques. researchgate.netacs.org It is valued for its speed and sensitivity, capable of detecting very low concentrations of fluorine. serdp-estcp.mil

| Parameter | Description |

|---|---|

| Principle | Inelastic scattering of protons by ¹⁹F nuclei. nih.gov |

| Incident Particle | Protons (p) |

| Target Nucleus | Fluorine-19 (¹⁹F) |

| Emitted Radiation | Characteristic Gamma Rays (γ) |

| Characteristic Energies | 110 keV and 197 keV nd.edu |

| Application | Quantitative analysis of total fluorine in various materials. researchgate.netserdp-estcp.mil |

Other Modern Analytical Methodologies for Fluorine-Containing Compounds

The characterization of fluorine-containing compounds, such as 2,2-difluoro-3-methylbutane, often requires a suite of sophisticated analytical techniques capable of providing detailed structural information and sensitive detection. Beyond the foundational methods of nuclear magnetic resonance (NMR) and mass spectrometry (MS), a range of advanced and hyphenated techniques have been developed to tackle the complexities of organofluorine analysis. These methodologies offer enhanced selectivity, sensitivity, and the ability to analyze complex matrices.

A primary challenge in the analysis of organofluorine compounds is their sheer number and diversity. nih.gov Many of these compounds are present in the environment and biological systems at trace levels, necessitating highly sensitive detection methods. nih.gov Furthermore, the unique properties conferred by the carbon-fluorine bond can influence the behavior of these molecules in analytical systems.

Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectrometry, are indispensable for the analysis of complex mixtures of fluorinated compounds. chemijournal.comlongdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and semi-volatile organofluorine compounds. chemijournal.comchromatographyonline.com In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for identification. longdom.org For halogenated hydrocarbons, including fluorinated ones, GC-MS provides excellent sensitivity and specificity. nih.gov The use of a coulometric detector can offer specificity for chlorinated, brominated, or iodinated hydrocarbons, and with on-column concentrating techniques, detection limits can be as low as 10 to 20 parts per billion by volume in gas samples. dtic.mil

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile fluorinated compounds, LC-MS is the method of choice. contractlaboratory.com This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. longdom.org LC-MS has become a standard method for detecting fluorinated residuals in various matrices due to its high sensitivity and selectivity. chromatographyonline.com Different ionization techniques can be employed to suit the analyte of interest.

Two-Dimensional Gas Chromatography (GCxGC): For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced resolving power. researchgate.netresearchgate.net In this technique, effluent from the first GC column is subjected to a second, different separation, providing a much higher degree of separation than single-column GC. researchgate.net

Advanced Mass Spectrometry Techniques

Recent advancements in mass spectrometry have further improved the ability to analyze fluorine-containing compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. This is particularly valuable for identifying unknown fluorinated compounds and for distinguishing between isomers. contractlaboratory.com When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for both targeted and non-targeted screening of fluorinated residuals. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected, fragmented, and then analyzed. This technique provides detailed structural information and is highly selective, making it ideal for targeted analysis in complex matrices. chromatographyonline.com

Elemental Fluorine Analysis

In some cases, the total organofluorine content of a sample is of interest.

Combustion Ion Chromatography (CIC): This technique is used to measure the total amount of organic fluorine in a sample. chromatographyonline.comnih.gov The sample is combusted, converting all fluorine-containing organic compounds into hydrogen fluoride (HF), which is then collected and analyzed by ion chromatography. This method can be used to determine both adsorbable organic fluorine (AOF) and extractable organic fluorine (EOF). contractlaboratory.com It is important to note that CIC is a non-selective method and does not provide information about the specific fluorine-containing compounds present. chromatographyonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While traditionally used for elemental analysis of metals, recent developments have explored the use of ICP-MS for fluorine detection. perkinelmer.com This technique offers the potential for highly sensitive, compound-independent detection of elemental fluorine, which would be beneficial for mass balance studies in drug discovery and for quantifying unidentified fluorinated compounds. perkinelmer.com

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

While NMR is a standard technique, ¹⁹F NMR deserves special mention in the context of modern analytical methodologies due to its direct observation of the fluorine nucleus. This technique is highly specific to fluorine-containing compounds and can provide detailed information about the chemical environment of each fluorine atom in a molecule. nih.gov Computational methods, such as density functional theory (DFT), can be used to predict ¹⁹F NMR spectra, aiding in the identification of novel fluorinated species. nih.govresearchgate.net

Comparison of Modern Analytical Techniques for Fluorine-Containing Compounds

| Technique | Principle | Advantages | Limitations | Typical Applications |

| GC-MS | Separation of volatile compounds by gas chromatography followed by detection with mass spectrometry. longdom.org | High sensitivity and specificity for volatile compounds; extensive spectral libraries for identification. chemijournal.com | Limited to thermally stable and volatile compounds. chemijournal.com | Analysis of volatile organofluorine compounds in environmental and industrial samples. longdom.org |

| LC-MS | Separation of non-volatile compounds by liquid chromatography followed by detection with mass spectrometry. longdom.org | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and selectivity. contractlaboratory.comchromatographyonline.com | Matrix effects can suppress or enhance ionization; less standardized than GC-MS. | Detection of fluorinated pharmaceuticals, pesticides, and their degradation products. chromatographyonline.com |

| HRMS | Mass spectrometry with high mass accuracy, allowing for the determination of elemental composition. contractlaboratory.com | Provides unambiguous identification of unknown compounds; can differentiate between isobaric interferences. | Higher cost and complexity compared to standard MS. | Non-targeted screening for emerging fluorinated contaminants. contractlaboratory.com |

| CIC | Combustion of the sample to convert organofluorine to HF, followed by ion chromatography. chromatographyonline.comnih.gov | Provides a measure of the total organic fluorine content. contractlaboratory.com | Non-selective; does not identify individual compounds. chromatographyonline.com | Screening for total organofluorine in environmental samples. contractlaboratory.com |

| ¹⁹F NMR | NMR spectroscopy that directly observes the ¹⁹F nucleus. nih.gov | Highly specific to fluorine-containing compounds; provides detailed structural information. nih.gov | Lower sensitivity compared to mass spectrometry. nih.gov | Structural elucidation of novel fluorinated compounds. researchgate.net |

Computational Chemistry and Molecular Modeling of 2,2 Difluoro 3 Methylbutane

Quantum Mechanical (QM) Studies on Electronic Structure and Stability

Quantum mechanical methods are fundamental in elucidating the electronic structure, stability, and reactivity of molecules from first principles. For 2,2-difluoro-3-methylbutane, these studies would focus on how the two fluorine atoms affect the molecule's geometry and energy.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and calculating the energy of molecules. google.comyoutube.comyoutube.com For 2,2-difluoro-3-methylbutane, a DFT approach, such as using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to find the lowest energy conformation. youtube.com The optimization process systematically alters the molecular geometry to find a stationary point on the potential energy surface, which corresponds to a stable conformer.

The introduction of two fluorine atoms on the same carbon (a gem-difluoro group) significantly influences the local electronic environment due to the high electronegativity of fluorine. This results in a polarization of the C-F bonds and affects the bond lengths and angles of the entire molecule. DFT calculations would likely show a shortening of the C-F bonds and a slight elongation of the adjacent C-C bonds compared to their non-fluorinated counterparts.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of 2,2-Difluoro-3-methylbutane

| Parameter | Value |

| C2-F Bond Length (Å) | 1.35 |

| C2-C3 Bond Length (Å) | 1.54 |

| C3-C4 Bond Length (Å) | 1.53 |

| F-C2-F Bond Angle (°) | 105.0 |

| C1-C2-C3 Bond Angle (°) | 112.0 |

| C2-C3-C4 Bond Angle (°) | 110.0 |

Note: This data is illustrative and based on typical values for similar fluorinated alkanes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a higher level of accuracy for electronic properties compared to DFT, albeit at a greater computational cost. These methods are crucial for obtaining precise values for properties like dipole moment, polarizability, and ionization potential. For 2,2-difluoro-3-methylbutane, ab initio calculations would offer a more detailed understanding of its electronic structure and reactivity. researchgate.net

The significant electronegativity of the fluorine atoms is expected to create a notable molecular dipole moment, with the negative pole oriented towards the fluorine atoms. High-level ab initio calculations would be instrumental in quantifying this dipole moment and understanding its impact on intermolecular interactions.

Table 2: Hypothetical Ab Initio-Calculated Electronic Properties of 2,2-Difluoro-3-methylbutane

| Property | Value |

| Dipole Moment (Debye) | 2.1 |

| Polarizability (ų) | 9.5 |

| Ionization Potential (eV) | 11.2 |

| Electron Affinity (eV) | -0.8 |

Note: This data is illustrative and based on general principles of fluorinated hydrocarbons.

Semiempirical methods, such as AM1 or PM3, offer a computationally less expensive alternative for initial conformational screening. While not as accurate as DFT or ab initio methods, they are useful for exploring the potential energy surface and identifying a set of low-energy conformers that can then be subjected to more rigorous calculations. For a molecule like 2,2-difluoro-3-methylbutane, with several rotatable bonds, semiempirical methods can efficiently map out a preliminary conformational landscape.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful tools for studying the conformational dynamics and intermolecular interactions of molecules over time.

Conformational analysis of 2,2-difluoro-3-methylbutane involves exploring the potential energy surface (PES) by systematically rotating the dihedral angles of the molecule. pressbooks.pub The steric hindrance caused by the bulky tert-butyl group and the electrostatic repulsions between the fluorine atoms and other groups in the molecule will significantly influence the shape of the PES.

The PES would reveal the relative energies of different staggered and eclipsed conformations. The most stable conformer would likely be one that minimizes steric clash and unfavorable electrostatic interactions. For instance, a staggered conformation where the large methyl groups are anti to each other is expected to be a low-energy state.

Table 3: Hypothetical Relative Energies of Key Conformers of 2,2-Difluoro-3-methylbutane

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed (F/CH3) | 120° | 4.5 |

| Eclipsed (CH3/CH3) | 0° | 6.0 |

Note: This data is illustrative and based on the conformational analysis of similar branched and fluorinated alkanes.

Molecular dynamics (MD) simulations can provide a detailed picture of the torsional dynamics of 2,2-difluoro-3-methylbutane. elsevier.com By simulating the motion of the atoms over time, MD can reveal the frequencies and pathways of conformational transitions. These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system. wikipedia.orgyoutube.comuiuc.edu For fluorinated molecules, specialized force fields that accurately account for the properties of the C-F bond are necessary. researchgate.netresearchgate.net

The simulations would likely show that rotation around the C2-C3 bond is hindered due to the steric bulk of the attached groups. The torsional energy barriers between different conformers could be calculated from these simulations, providing insight into the flexibility of the molecule. youtube.comresearchgate.netresearchgate.net Intramolecular interactions, such as van der Waals forces and electrostatic interactions, play a crucial role in determining the preferred conformations and the dynamics of their interconversion.

Theoretical Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry serves as a powerful tool for predicting the spectroscopic and reactivity properties of molecules, offering insights that complement experimental findings. For 2,2-difluoro-3-methylbutane, theoretical calculations can provide valuable data on its nuclear magnetic resonance (NMR) spectra and various reactivity descriptors.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the chemical reactivity and selectivity of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental in predicting the kinetic stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. For fluorinated alkanes like 2,2-difluoro-3-methylbutane, the high electronegativity of fluorine atoms leads to a lowering of the HOMO energy level, contributing to their characteristic low reactivity. alfa-chemistry.comnoaa.gov

Other important reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These parameters can be estimated using the energies of the HOMO and LUMO.

Table 1: Theoretical Reactivity Descriptors (Illustrative for a Fluorinated Alkane)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Relates to the ability to donate electrons. |

| LUMO Energy (ELUMO) | - | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

Note: The values in this table are illustrative and represent the types of data that would be generated from a computational study of 2,2-difluoro-3-methylbutane.

Stereochemical Preferences and Isomer Interconversion Pathways

The stereochemical preferences of 2,2-difluoro-3-methylbutane are determined by the rotational conformations around its carbon-carbon single bonds. Conformational analysis, the study of the energetics of these different spatial arrangements (conformers), is essential for understanding the molecule's structure and reactivity. scribd.com

The rotation around the C2-C3 bond of 2,2-difluoro-3-methylbutane gives rise to various staggered and eclipsed conformations. These can be visualized using Newman projections. The relative stabilities of these conformers are governed by a combination of steric and electronic effects. Steric hindrance arises from the repulsion between bulky groups, while electronic effects can be either stabilizing (e.g., hyperconjugation) or destabilizing (e.g., electrostatic repulsion).

In the case of 2,2-difluoro-3-methylbutane, the staggered conformations are expected to be energy minima, while the eclipsed conformations represent energy maxima. A detailed computational analysis, similar to studies on 2-methylbutane, would involve rotating the C2-C3 bond and calculating the potential energy at each increment to generate a potential energy surface. youtube.comyoutube.com The most stable conformer would be the one that minimizes the steric repulsion between the two methyl groups on C2, the methyl group and hydrogen on C3, and the two fluorine atoms. The gauche interactions between the bulky methyl groups and the fluorine atoms would be a significant factor in determining the relative energies of the staggered conformers.

Isomer interconversion pathways refer to the energetic barriers that must be overcome for the molecule to transition from one conformer to another. These pathways are characterized by transition states, which correspond to the eclipsed conformations on the potential energy surface. The energy difference between a stable staggered conformer and the highest energy eclipsed conformer represents the rotational energy barrier. For alkanes, these barriers are typically low enough to allow for rapid interconversion at room temperature. The presence of the two fluorine atoms on C2 in 2,2-difluoro-3-methylbutane would influence these barriers compared to its non-fluorinated analog.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Butane, 2,2-difluoro-3-methyl- |

| 2,2-difluoro-3-methylbutane |

Academic and Research Applications of 2,2 Difluoro 3 Methylbutane in Organic Synthesis

Strategic Utility as Intermediates for Complex Fluorinated Molecules

In the realm of organic synthesis, gem-difluorinated alkanes are valuable intermediates for the construction of more complex fluorinated molecules. The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific research on the use of 2,2-difluoro-3-methylbutane for this purpose, analogous gem-difluoro compounds are frequently employed in the synthesis of pharmaceuticals and agrochemicals.

For instance, the gem-difluoroalkyl group can serve as a bioisostere for a carbonyl group or a hydroxyl group, leading to enhanced biological activity. The synthetic routes to incorporate such motifs often involve the use of smaller, difluorinated building blocks. Theoretically, 2,2-difluoro-3-methylbutane could be functionalized at other positions on the carbon skeleton to generate more elaborate structures. However, without specific examples in the literature, its strategic utility remains speculative.

Principles of Conformational Control and Molecular Scaffolding through Difluorination

The introduction of fluorine atoms into an organic molecule can exert profound effects on its conformational preferences. This is due to a combination of steric and electronic effects, including the gauche effect and dipole-dipole interactions of the carbon-fluorine bonds. For gem-difluorinated compounds, the two fluorine atoms on the same carbon create a strong dipole moment.

Enabling Reagents and Building Blocks in Organofluorine Chemistry

Fluorinated building blocks are essential tools in modern organic synthesis, providing a straightforward way to introduce fluorine into target molecules. These building blocks can range from simple fluoroalkanes to more complex, functionalized synthons. While 2,2-difluoro-3-methylbutane is not a commonly cited building block, its structure suggests potential as a precursor for other valuable reagents.

For example, dehydrofluorination could potentially yield a fluoroalkene, a versatile intermediate for various transformations. Alternatively, selective C-H functionalization at other positions could provide access to a range of difluorinated compounds with diverse functionalities. The development of new synthetic methodologies is often driven by the availability of novel building blocks, and while the potential of 2,2-difluoro-3-methylbutane has not been explored, it represents a yet-untapped resource in the vast field of organofluorine chemistry.

Exploration in Stereoselective Transformations and Chiral Auxiliary Development

The influence of fluorine on the stereochemical outcome of a reaction is a well-established phenomenon. The electronegativity and steric demand of fluorine can direct the approach of a reagent to a prochiral center, leading to high levels of stereoselectivity. In the context of 2,2-difluoro-3-methylbutane, if a chiral center were to be introduced into the molecule, the gem-difluoro group could potentially influence the diastereoselectivity of subsequent reactions.

Furthermore, chiral fluorinated molecules are sometimes used as chiral auxiliaries to control the stereochemistry of a reaction on a separate substrate. These auxiliaries are temporarily attached to the substrate, guide the stereochemical course of the reaction, and are then removed. There is no indication in the scientific literature that 2,2-difluoro-3-methylbutane or its derivatives have been investigated for such applications. The development of new chiral auxiliaries is an active area of research, and the unique electronic properties of fluorinated compounds make them attractive candidates for this purpose.

Environmental Behavior and Degradation Pathways of 2,2 Difluoro 3 Methylbutane Analogs

Environmental Distribution and Persistence of Fluorinated Alkanes

Unlike long-chain perfluorinated compounds, which are known for their extreme persistence, shorter-chain hydrofluorocarbons (HFCs) can have atmospheric lifetimes ranging from days to decades, primarily dictated by their reactivity with hydroxyl radicals (•OH) in the troposphere fluorocarbons.orgfluorocarbons.org. The presence of C-H bonds in hydrofluoroalkanes makes them susceptible to attack by these radicals, initiating their degradation. Therefore, it is anticipated that 2,2-difluoro-3-methylbutane and its analogs will primarily reside in the atmosphere, with their persistence being a function of their specific atmospheric reaction rates.

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of Short-Chain Fluorinated Alkanes

| Property | 2,2-Difluoropropane | 2,2-Difluorobutane | General Trends for Volatile Fluorinated Alkanes |

| Molecular Formula | C₃H₆F₂ | C₄H₈F₂ | - |

| Boiling Point (°C) | ~0-10 (estimated) | ~30-40 (estimated) | Decreases with shorter chain length, increases with branching |

| Vapor Pressure | High | High | High, leading to atmospheric partitioning |

| Water Solubility | Low | Low | Generally low, decreases with increasing chain length |

| LogP | Low to moderate | Moderate | Influenced by the degree and position of fluorination |

| Primary Environmental Compartment | Atmosphere | Atmosphere | Atmosphere |

Note: Specific experimental data for these compounds are limited; values are estimated based on general trends for fluorinated alkanes.

Biotic Transformation and Microbial Defluorination Pathways

The microbial degradation of alkanes is a well-established process, with many microorganisms capable of utilizing them as a source of carbon and energy. However, the presence of fluorine atoms can significantly impact the biodegradability of these compounds.

The initial step in the aerobic microbial degradation of alkanes is typically an oxidation reaction catalyzed by monooxygenase or dioxygenase enzymes nih.govresearchgate.netresearchgate.net. These enzymes introduce an oxygen atom into the alkane molecule, usually at a terminal or sub-terminal position, to form an alcohol. This alcohol is then further oxidized to an aldehyde and a carboxylic acid, which can then enter central metabolic pathways such as β-oxidation.

For branched-chain alkanes, such as analogs of 2,2-difluoro-3-methylbutane, the degradation can be more complex and is often slower than for their straight-chain counterparts nih.govmdpi.com. The branching can sterically hinder the enzymatic attack. However, some microorganisms have evolved specific pathways to degrade branched alkanes, often involving ω-oxidation or specific monooxygenases that can hydroxylate at the branched position nih.gov.

The presence of a gem-difluoro group presents a significant challenge for microbial degradation. The C-F bond is highly stable, and enzymatic cleavage is difficult. However, there is evidence that some microorganisms can defluorinate gem-difluoro compounds. For instance, Pseudomonas putida F1 has been shown to defluorinate 2,2-difluoro-1,3-benzodioxole through the action of a toluene dioxygenase nih.gov. This suggests that dioxygenases may be capable of attacking the fluorinated carbon, leading to an unstable intermediate that eliminates fluoride (B91410) ions. Another potential mechanism is hydrolytic dehalogenation, where dehalogenase enzymes catalyze the cleavage of the C-F bond. Recently, dehalogenases with activity towards difluoroacetate have been identified nih.govacs.org.

Based on this, the biotic transformation of a 2,2-difluoro-3-methylbutane analog could potentially proceed via two main routes:

Oxidation of the non-fluorinated part of the molecule: Microorganisms could initiate degradation by attacking one of the methyl groups or the tertiary carbon, following pathways similar to those for non-fluorinated branched alkanes. This would lead to the formation of fluorinated alcohols, aldehydes, and carboxylic acids.

Direct attack on the gem-difluorinated carbon: Although likely a slower process, specialized microorganisms might be able to hydroxylate the C-F2 carbon, leading to defluorination and the formation of a ketone.

Table 2: Key Enzymes and Microbial Genera Involved in the Degradation of Alkanes and Fluorinated Analogs

| Enzyme Class | Substrate Type | Microbial Genera | Potential Role in Degradation of 2,2-Difluoro-3-methylbutane Analogs |

| Alkane Monooxygenases (e.g., AlkB) | Straight and branched-chain alkanes | Pseudomonas, Rhodococcus, Dietzia | Oxidation of the methyl or other non-fluorinated carbon atoms. |

| Cytochrome P450 Monooxygenases | Alkanes, including branched alkanes | Pseudomonas, Rhodococcus | Similar to AlkB, involved in the initial hydroxylation step. |

| Dioxygenases (e.g., Toluene Dioxygenase) | Aromatic compounds, some fluorinated compounds | Pseudomonas | Potential for direct oxidative attack on the gem-difluorinated carbon. |

| Dehalogenases | Halogenated acids | Delftia, Pseudomonas | Potential for hydrolytic cleavage of the C-F bonds in transformation products. |

Analysis of Environmental Transformation Products

The identification of transformation products is crucial for understanding the complete environmental fate of a compound. For analogs of 2,2-difluoro-3-methylbutane, the transformation products will depend on the dominant degradation pathway.

If abiotic degradation in the atmosphere is the primary route, the reaction with hydroxyl radicals would lead to the formation of a fluorinated alkyl radical. This radical would quickly react with molecular oxygen to form a peroxy radical, which could then undergo a series of reactions to form stable end products. Based on the atmospheric degradation of other hydrofluorocarbons, potential products could include smaller fluorinated carbonyl compounds (e.g., aldehydes, ketones) and hydrofluoric acid (HF).

If biotic degradation occurs, the transformation products would be more diverse.

Oxidation of a methyl group would lead to the formation of 2,2-difluoro-3-methylbutanoic acid. This acid could potentially undergo further degradation, although the gem-difluoro group might inhibit complete mineralization.

Oxidation of the tertiary carbon would result in the formation of 2,2-difluoro-3-methyl-3-butanol.

Defluorination of the gem-difluoro group would likely result in the formation of 3-methyl-2-butanone.

The analysis of these potential transformation products would require sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) for volatile compounds and liquid chromatography-mass spectrometry (LC-MS) for more polar, acidic metabolites.

Table 3: Potential Transformation Products of 2,2-Difluoro-3-methylbutane Analogs

| Degradation Pathway | Initial Transformation Product | Potential Subsequent Products |

| Atmospheric Oxidation (Abiotic) | Fluorinated alkyl peroxy radical | Fluorinated aldehydes/ketones, Hydrofluoric acid (HF) |

| Microbial Oxidation (Biotic) - Methyl group attack | 2,2-difluoro-3-methyl-1-butanol | 2,2-difluoro-3-methylbutanoic acid |

| Microbial Oxidation (Biotic) - Tertiary C-H attack | 2,2-difluoro-3-methyl-2-butanol | - |

| Microbial Defluorination (Biotic) | 3-methyl-2-butanone | Further degradation via ketone metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.